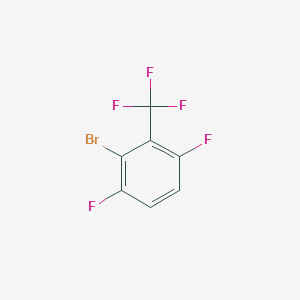

2-Bromo-3,6-difluorobenzotrifluoride

Description

Properties

IUPAC Name |

2-bromo-1,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-6-4(10)2-1-3(9)5(6)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTZDUMAMPLXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

2-Bromo-3,6-difluorobenzotrifluoride is primarily used as an organic synthesis intermediate. It is employed in the synthesis of various organic compounds, including pesticides and pharmaceuticals. The specific targets of this compound can vary depending on the final product it is used to synthesize.

Mode of Action

The mode of action of this compound is largely dependent on the chemical reactions it undergoes during the synthesis process. For example, it can be involved in Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is slightly soluble in water, which can affect its reactivity and stability. Additionally, it should be stored away from bases and oxidizing agents in a cool, dry, and well-ventilated condition to maintain its stability.

Biochemical Analysis

Biochemical Properties

2-Bromo-3,6-difluorobenzotrifluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, leading to various biochemical effects.

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors on the cell surface, leading to the activation of downstream signaling pathways. It can also inhibit the activity of certain enzymes, thereby affecting various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. These effects highlight the importance of determining the appropriate dosage for different applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, leading to the formation of metabolites that may have different biochemical properties. These metabolic pathways are essential for understanding the overall effects of this compound on biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various intracellular components, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues can also influence its overall effects on the organism.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.

Biological Activity

2-Bromo-3,6-difluorobenzotrifluoride (CAS No. 934987-26-5) is a halogenated aromatic compound that has gained attention for its potential biological activities. It is primarily utilized in organic synthesis but has also been explored for its pharmacological properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula: C7H3BrF2

- Molecular Weight: 221.00 g/mol

- CAS Number: 934987-26-5

- Melting Point: 49°C to 51°C

- Solubility: Generally low in water; specific solubility data not available.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that this compound showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that the compound exhibited cytotoxic effects at higher concentrations. The IC50 values were determined using MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results indicate a moderate cytotoxic profile, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Case Studies

-

Case Study on Anticancer Properties

A recent case study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cells. The study found that treatment with the compound led to apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests potential use as an adjunct therapy in breast cancer treatment. -

Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve cell viability in neuronal cell cultures exposed to neurotoxic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-3,6-difluorobenzotrifluoride with structurally related compounds, emphasizing substituent effects, physical properties, and applications:

Key Observations:

- Substituent Effects : Bromine at position 2 enhances electrophilic aromatic substitution reactivity, while fluorine atoms at positions 3 and 6 modulate electronic effects on the aromatic ring .

- Functional Groups : The trifluoromethyl group in benzotrifluorides improves lipid solubility compared to aldehydes or carboxylic acids, making them preferred in drug discovery .

- Reactivity : Air sensitivity is common in brominated aldehydes (e.g., 2-Bromo-3,6-difluorobenzaldehyde), whereas benzotrifluorides exhibit greater stability under oxidative conditions .

Detailed Research Findings

Substituent Position and Reactivity

- Bromine Position : Bromine at position 2 (ortho to -CF₃) facilitates nucleophilic aromatic substitution, as seen in 2-Bromo-3,6-difluorobenzaldehyde’s use in palladium-catalyzed cross-couplings . In contrast, bromine at position 3 (e.g., 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride) may sterically hinder reactions .

- Fluorine Effects: Fluorine atoms increase ring electronegativity, stabilizing negative charges in intermediates. For example, 2-Bromo-3,4-difluorobenzoic acid (density 1.872 g/cm³) demonstrates enhanced acidity compared to non-fluorinated analogs .

Stability and Handling

- Brominated benzotrifluorides require inert storage conditions to prevent decomposition, as seen in 2-Bromo-3,6-difluorobenzaldehyde’s incompatibility with heat and oxidizers .

Preparation Methods

Preparation Method via Bromination of 2,6-Difluorobenzotrifluoride

One commonly employed method involves the electrophilic bromination of 2,6-difluorobenzotrifluoride under controlled conditions to selectively introduce bromine at the 3-position.

- Starting material: 2,6-difluorobenzotrifluoride

- Brominating agent: Bromine (Br2) or N-bromosuccinimide (NBS)

- Catalyst: Lewis acids such as iron (Fe) or aluminum bromide (AlBr3)

- Solvent: Non-polar solvents like hexane or tetrahydrofuran (THF)

- Temperature: Controlled low temperatures (e.g., -75°C to room temperature) to enhance regioselectivity

- Reaction time: Several hours with monitoring by gas chromatography (GC) or high-performance liquid chromatography (HPLC)

The reaction proceeds via electrophilic aromatic substitution, where the bromine electrophile selectively substitutes at the position ortho to fluorine substituents due to electronic effects.

- Relatively straightforward single-step bromination

- Good regioselectivity with appropriate catalysts and temperature control

- Amenable to scale-up with optimized continuous flow processes

- Requires careful temperature control to avoid polybromination or side reactions

- Use of corrosive bromine and Lewis acid catalysts demands safety precautions

Multi-Step Lithiation and Bromination Routes

An alternative synthetic route involves directed ortho-lithiation of fluorinated benzene derivatives followed by electrophilic bromination.

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Treatment of 1,3-difluorobenzene with butyllithium (BuLi) at -75°C in hexane/THF | Directed lithiation at desired position | ~94% (lithiation) |

| 2 | Reaction with bromine or brominating agent (e.g., NBS) at low temperature (-75°C) | Electrophilic bromination of lithiated intermediate | High (not explicitly quantified) |

| 3 | Further functionalization steps (e.g., trifluoromethylation) | Installation of trifluoromethyl group if not present | Varies |

This method allows precise control over substitution patterns by exploiting the high regioselectivity of lithiation adjacent to fluorine atoms.

- High regioselectivity and purity of product

- Flexibility in modifying substitution patterns

- Multi-step process increases complexity and cost

- Requires handling of highly reactive organolithium reagents at very low temperatures

Hydrolysis and Purification Steps

In some synthetic routes, hydrolysis and purification via fractional distillation or chromatography are necessary to isolate the target compound in high purity.

For example, in the preparation of related compounds such as 2-bromo-3-fluorobenzotrifluoride, hydrolysis is performed by adding sulfuric acid and water under controlled heating (up to 170-175°C) with stirring and reflux, followed by cooling, centrifugation, and drying to yield the pure product. Fractional distillation under reduced pressure is often employed to separate intermediates and final products effectively.

Summary Table of Preparation Methods

Research Findings and Optimization Insights

Temperature Control: Maintaining low temperatures (-75°C) during bromination or lithiation steps is critical to avoid side reactions and ensure regioselectivity.

Catalyst Selection: Lewis acid catalysts such as iron or aluminum bromide enhance bromination efficiency and selectivity.

Solvent Choice: Use of inert, aprotic solvents like hexane or tetrahydrofuran supports organolithium stability and reaction control.

Process Safety and Scalability: Continuous flow methods and mild reaction conditions improve safety and scalability for industrial production.

Purification: Fractional distillation under reduced pressure and chromatographic techniques yield high-purity products suitable for further synthetic applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Bromo-3,6-difluorobenzotrifluoride, and how can regioselectivity be ensured during bromination?

- Methodology : A common approach involves halogenation of a pre-fluorinated benzotrifluoride precursor. For example, 3,6-difluorobenzotrifluoride can undergo bromination using a brominating agent (e.g., Br₂ with FeBr₃ or NBS) under controlled temperatures (0–25°C). Regioselectivity is influenced by the electronic effects of fluorine substituents. Computational tools (e.g., DFT calculations) can predict reactive sites, while experimental validation via GC-MS or HPLC monitors product distribution .

- Key Considerations : Use low temperatures to suppress side reactions (e.g., polybromination). NMR (¹H/¹⁹F) and X-ray crystallography confirm regiochemistry post-synthesis .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- ¹H/¹⁹F NMR : Fluorine substituents cause distinct splitting patterns; integration ratios verify substitution positions.

- IR Spectroscopy : C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches confirm functional groups.

- Mass Spectrometry (HRMS) : Isotopic patterns (Br: ~1:1 ratio for M/M+2) validate molecular weight.

- XRD : Resolves spatial arrangement of fluorine and bromine atoms in the crystal lattice .

Q. How can reaction conditions be optimized for nucleophilic aromatic substitution (SNAr) involving this compound?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic systems.

- Temperature : Elevated temperatures (80–120°C) accelerate SNAr but may promote decomposition. Kinetic studies (via in situ FTIR) balance yield and stability.

- Byproduct Analysis : GC-MS identifies competing pathways (e.g., elimination or over-fluorination) .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in cross-coupling reactions (e.g., Suzuki vs. Ullmann)?

- Methodology :

- Suzuki Coupling : Pd-catalyzed reactions require precise ligand selection (e.g., SPhos) to avoid β-fluoride elimination. Fluorine’s electronegativity deactivates the aryl bromide, necessitating higher catalyst loading .

- Ullmann Coupling : Cu-mediated reactions proceed via radical intermediates; ESR spectroscopy detects transient species. Solvent polarity (e.g., DMF vs. toluene) influences reaction efficiency .

Q. How can computational chemistry guide the design of derivatives with enhanced stability for atmospheric degradation studies?

- Methodology :

- Degradation Pathways : Use Gaussian or ORCA software to model OH radical attack, predicting primary degradation products (e.g., trifluoroacetic acid derivatives). Compare with experimental GC-MS data from smog chamber studies .

- Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for C-Br vs. C-F bonds. Lower BDEs correlate with faster degradation.

- Environmental Impact : Combine quantum mechanics with QSPR models to estimate global warming potential (GWP) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in reaction intermediate identification?

- Methodology :

- Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromo-2,6-difluorobenzene-d₃) to track intermediates via MS/MS fragmentation .

- In Situ Spectroscopy : Time-resolved Raman or UV-Vis monitors transient species (e.g., radical anions).

- Machine Learning : Train models on DFT-computed vs. experimental activation barriers to refine predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.